Osbp-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

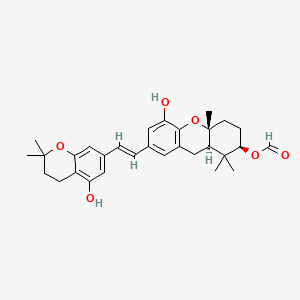

Osbp-IN-1 is a compound that targets oxysterol-binding protein (OSBP), a key player in intracellular cholesterol homeostasis and Golgi complex integrity. This compound is a Schweinfurthins analogue and has shown significant antitumor activity . OSBP and its related proteins are involved in the transport and regulation of sterols and phospholipids within cells .

Preparation Methods

The synthesis of Osbp-IN-1 involves several steps, starting with the preparation of the core structure of Schweinfurthins. The synthetic route typically includes the formation of a polyoxygenated steroid scaffold, followed by functional group modifications to enhance its binding affinity and specificity for OSBP

Chemical Reactions Analysis

Osbp-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce ketone groups to alcohols.

Substitution: This reaction can replace functional groups with others to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Osbp-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Osbp-IN-1 exerts its effects by inhibiting the function of OSBP. OSBP is a lipid transfer protein that controls cholesterol and phosphatidylinositol-4-phosphate (PI4P) exchange at endoplasmic reticulum-Golgi membrane contact sites . By binding to OSBP, this compound disrupts this exchange, leading to alterations in cholesterol homeostasis and Golgi complex integrity. This disruption can induce cell death in cancer cells, contributing to its antitumor activity .

Comparison with Similar Compounds

Osbp-IN-1 is unique compared to other OSBP inhibitors due to its specific structure and binding affinity. Similar compounds include:

OSW-1: Another OSBP inhibitor with antitumor properties.

Itraconazole: An antifungal agent that also targets OSBP.

TTP-8307: An antiviral compound that inhibits OSBP.

These compounds share a common mechanism of action but differ in their chemical structures and specific applications. This compound stands out due to its potent antitumor activity and specific targeting of OSBP .

Biological Activity

Osbp-IN-1 is a small molecule that targets oxysterol-binding protein (OSBP), a critical mediator in lipid transport and cellular signaling. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

OSBP plays a pivotal role in the transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) between the endoplasmic reticulum (ER) and Golgi apparatus, influencing various cellular processes including membrane dynamics and viral replication. By inhibiting OSBP, this compound disrupts these pathways, leading to significant biological effects.

- Cholesterol Transport Inhibition : this compound disrupts the cholesterol transport function of OSBP, which is essential for maintaining cellular lipid homeostasis. This disruption can lead to altered membrane composition and impaired cellular signaling pathways.

- Antiviral Activity : The compound has shown promise in reducing viral replication in cells infected with various viruses, including Enteroviruses. The antiviral mechanism is believed to be linked to the sustained reduction of OSBP levels after treatment, which affects the formation of viral replication organelles at the ER-Golgi interface .

Case Studies and Experimental Data

A series of studies have investigated the effects of this compound on different cell lines, particularly focusing on cancer cells and viral infections.

- Ovarian Cancer Models : In ovarian cancer spheroid models, this compound demonstrated potent cytotoxicity, significantly reducing cell viability compared to standard chemotherapy agents like cisplatin and paclitaxel. The treatment reduced OSBP levels by over 90% within 24 hours, correlating with increased apoptosis .

- Viral Replication Studies : Research indicates that treatment with this compound leads to a marked decrease in OSBP levels, which correlates with reduced replication rates of viruses such as hepatitis C and Zika virus. The compound's ability to induce long-lasting effects post-treatment suggests a novel approach for antiviral prophylaxis .

Data Table: Biological Activity Overview

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent targeting OSBP. Its ability to reduce cholesterol transport and inhibit viral replication positions it as a candidate for further development in both cancer therapy and antiviral strategies. The sustained effects observed after treatment suggest that this compound may offer advantages over traditional therapies by providing prolonged action through cellular mechanisms.

Properties

Molecular Formula |

C30H36O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

[(2R,4aR,9aR)-5-hydroxy-7-[(E)-2-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-7-yl)ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthen-2-yl] formate |

InChI |

InChI=1S/C30H36O6/c1-28(2)10-8-21-22(32)13-19(15-24(21)35-28)7-6-18-12-20-16-25-29(3,4)26(34-17-31)9-11-30(25,5)36-27(20)23(33)14-18/h6-7,12-15,17,25-26,32-33H,8-11,16H2,1-5H3/b7-6+/t25-,26-,30-/m1/s1 |

InChI Key |

GKACSTTYVBTVFY-JCZAHQRISA-N |

Isomeric SMILES |

C[C@@]12CC[C@H](C([C@H]1CC3=C(O2)C(=CC(=C3)/C=C/C4=CC(=C5CCC(OC5=C4)(C)C)O)O)(C)C)OC=O |

Canonical SMILES |

CC1(CCC2=C(C=C(C=C2O1)C=CC3=CC4=C(C(=C3)O)OC5(CCC(C(C5C4)(C)C)OC=O)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.